molecular formula C18H25N3OS B12229400 4-({1-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]piperidin-3-yl}methoxy)-2-methylpyridine

4-({1-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]piperidin-3-yl}methoxy)-2-methylpyridine

Cat. No.: B12229400
M. Wt: 331.5 g/mol
InChI Key: UYKTZGGIGGEPMK-UHFFFAOYSA-N
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Description

4-({1-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]piperidin-3-yl}methoxy)-2-methylpyridine is a complex organic compound that features a thiazole ring, a piperidine ring, and a pyridine ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({1-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]piperidin-3-yl}methoxy)-2-methylpyridine typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the formation of the piperidine ring, and finally the coupling of these intermediates with the pyridine ring. Common reagents used in these reactions include thionyl chloride, methylamine, and various catalysts to facilitate the reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

4-({1-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]piperidin-3-yl}methoxy)-2-methylpyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the thiazole and pyridine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

4-({1-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]piperidin-3-yl}methoxy)-2-methylpyridine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-({1-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]piperidin-3-yl}methoxy)-2-methylpyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can interact with biological macromolecules, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, including antimicrobial or anticancer activities.

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial drug with a thiazole ring.

    Ritonavir: An antiretroviral drug containing a thiazole ring.

    Abafungin: An antifungal drug with a thiazole ring.

Uniqueness

4-({1-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]piperidin-3-yl}methoxy)-2-methylpyridine is unique due to its specific combination of thiazole, piperidine, and pyridine rings, which may confer distinct biological activities and chemical properties compared to other thiazole-containing compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C18H25N3OS

Molecular Weight

331.5 g/mol

IUPAC Name

2,4-dimethyl-5-[[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methyl]-1,3-thiazole

InChI

InChI=1S/C18H25N3OS/c1-13-9-17(6-7-19-13)22-12-16-5-4-8-21(10-16)11-18-14(2)20-15(3)23-18/h6-7,9,16H,4-5,8,10-12H2,1-3H3

InChI Key

UYKTZGGIGGEPMK-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CC(=C1)OCC2CCCN(C2)CC3=C(N=C(S3)C)C

Origin of Product

United States

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